N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group and the dimethylpropanamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structural features.
Pyrrole Derivatives: Compounds containing the pyrrole ring with various substituents.
Phenylsulfonyl Compounds: Molecules with the phenylsulfonyl group attached to different scaffolds.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C20H28N2O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H28N2O3S/c1-13(2)22-15(4)14(3)17(18(22)21-19(23)20(5,6)7)26(24,25)16-11-9-8-10-12-16/h8-13H,1-7H3,(H,21,23) |
InChI Key |
SGVLIVMSPXIXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)C(C)C)C |
Origin of Product |
United States |
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